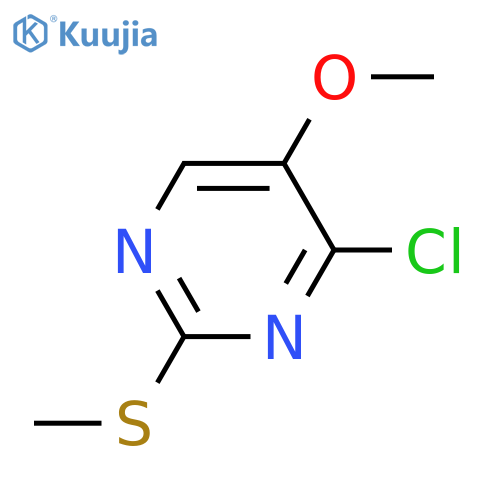

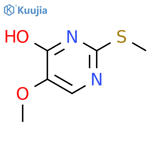

Design, synthesis and biological activities of N-(substituted benzoyl)-N'-(5-methoxyl-2-methylsulfanylpyrimidin-4-amino)(thio)ureas

,

Youji Huaxue,

2014,

34(11),

2296-2303